molecular formula C52H70O35 B13767067 Stachyose tetradecaacetate

Stachyose tetradecaacetate

Cat. No.: B13767067
M. Wt: 1255.1 g/mol
InChI Key: YJLLJYPKIRWITP-NWFOHOCESA-N
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Description

Stachyose tetradecaacetate is a derivative of stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. The compound is characterized by the acetylation of hydroxyl groups, resulting in a molecule with the empirical formula C52H70O35 and a molecular weight of 1255.09

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stachyose tetradecaacetate involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl chloride in the presence of tetraethylammonium chloride. This is followed by deacetylation, debenzylation, and subsequent acetylation . An alternative method involves the condensation of the same starting material with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury (II) cyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Stachyose tetradecaacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be performed to modify the acetyl groups or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Stachyose tetradecaacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of stachyose tetradecaacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence the composition of gut microbiota by serving as a substrate for beneficial bacteria. This, in turn, can lead to improved intestinal health and enhanced immune function . The acetylated hydroxyl groups may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Raffinose: A trisaccharide composed of galactose, glucose, and fructose units.

    Verbascose: A pentasaccharide similar to stachyose but with an additional galactose unit.

    Sucrose octaacetate: An acetylated derivative of sucrose with similar structural properties.

Uniqueness

Stachyose tetradecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to other acetylated saccharides, this compound has a higher degree of acetylation, resulting in increased hydrophobicity and altered reactivity. This makes it a valuable compound for studying the effects of acetylation on carbohydrate function and stability.

Properties

Molecular Formula

C52H70O35

Molecular Weight

1255.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1

InChI Key

YJLLJYPKIRWITP-NWFOHOCESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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